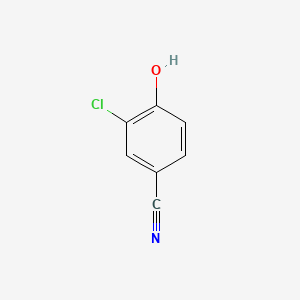

3-Chloro-4-hydroxybenzonitrile

Beschreibung

The exact mass of the compound 3-Chloro-4-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYPJUOSZDQWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177733 | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-81-3 | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Chloro-4-hydroxybenzonitrile

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-hydroxybenzonitrile

Executive Summary

3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3) serves as a critical halogenated aromatic building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2] Characterized by the dual presence of an electron-withdrawing nitrile group and an ortho-chlorine substituent, this compound exhibits enhanced acidity compared to unsubstituted phenols, influencing its reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and spectral characteristics for researchers in drug discovery and process chemistry.

Molecular Architecture & Identification

The molecule features a trisubstituted benzene ring where the nitrile (CN) and hydroxyl (OH) groups are para to each other, with a chlorine atom ortho to the hydroxyl. This "push-pull" electronic structure—where the phenolic oxygen donates electron density while the nitrile and chlorine withdraw it—creates a unique dipole moment and reactivity profile useful for liquid crystal mesogens and enzyme inhibitors.[1]

| Parameter | Data |

| IUPAC Name | 3-Chloro-4-hydroxybenzonitrile |

| Common Synonyms | 2-Chloro-4-cyanophenol; 4-Cyano-2-chlorophenol |

| CAS Registry Number | 2315-81-3 |

| Molecular Formula | C₇H₄ClNO |

| Molecular Weight | 153.57 g/mol |

| SMILES | C1=CC(=C(C=C1C#N)Cl)O |

| InChI Key | CRYPJUOSZDQWJZ-UHFFFAOYSA-N |

Thermodynamic & Physical Constants

The physical state and stability of 3-Chloro-4-hydroxybenzonitrile are dictated by strong intermolecular hydrogen bonding (OH[1]···N≡C) and π-stacking interactions.[1]

| Property | Value / Range | Context & Causality |

| Melting Point | 150 – 154 °C | High MP relative to MW indicates strong crystal lattice energy driven by H-bonding.[1] |

| Boiling Point | ~266 °C (Predicted) | Decomposition often occurs prior to boiling at atmospheric pressure.[1] |

| pKa (Acid Dissociation) | 6.37 ± 0.18 (Predicted) | Significantly more acidic than phenol (pKa ~10) due to inductive stabilization of the phenoxide anion by -Cl and -CN groups.[1] |

| LogP (Octanol/Water) | 2.2 – 2.5 (Computed) | Moderate lipophilicity; suitable for traversing biological membranes but retains aqueous solubility at high pH.[1] |

| Density | ~1.41 g/cm³ | High density attributed to the heavy halogen atom.[1] |

Spectral Characterization

Accurate identification relies on distinct spectral fingerprints.[1] The nitrile stretch and the specific aromatic coupling pattern are diagnostic.[1]

Infrared Spectroscopy (FT-IR)

-

Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ . This is the most reliable diagnostic peak.

-

Hydroxyl (O-H): Broad absorption at 3200–3500 cm⁻¹ (H-bonded).[1]

-

Aromatic (C=C): Skeletal vibrations at 1450–1600 cm⁻¹ .[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (favored for solubility and preventing OH exchange broadening)

-

δ ~11.0–11.5 ppm (1H, s, br): Phenolic hydroxyl proton. Shift varies with concentration and solvent.[1][3]

-

δ ~7.85 ppm (1H, d, J=2.0 Hz): H2 proton (ortho to Cl/CN). The most deshielded aromatic proton due to proximity to two electron-withdrawing groups.[1]

-

δ ~7.65 ppm (1H, dd, J=8.5, 2.0 Hz): H6 proton. Shows meta-coupling to H2 and ortho-coupling to H5.[1]

-

δ ~7.15 ppm (1H, d, J=8.5 Hz): H5 proton (ortho to OH). Shielded relative to others due to the electron-donating resonance effect of the oxygen.[1]

Synthetic Pathways & Process Logic

Two primary routes exist: direct electrophilic chlorination (industrial) and demethylation (high-precision lab synthesis).[1]

Method A: Direct Chlorination (Industrial Route)

This method utilizes the ortho-directing power of the hydroxyl group on 4-hydroxybenzonitrile.[1]

-

Reagents: Sulfuryl chloride (

) or Chlorine gas ( -

Conditions: Glacial acetic acid or chlorinated solvents at 20–40°C.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group activates the ortho position.[1] The -CN group deactivates meta positions, reinforcing regioselectivity to the 3-position.[1]

Method B: Demethylation (Laboratory Route)

Used when high purity is required, avoiding over-chlorination byproducts.[1]

-

Reagent: Boron Tribromide (

) in Dichloromethane (DCM).[1][4] -

Protocol:

-

Dissolve precursor in dry DCM under

.[1] -

Cool to -78°C; add

dropwise (preventing exotherm). -

Warm to RT and stir (cleaves methyl ether).

-

Quench with water (hydrolyzes borate intermediate).

-

Figure 1: Comparison of the direct chlorination route (industrial) versus the demethylation route (laboratory precision).

Applications & Downstream Chemistry

3-Chloro-4-hydroxybenzonitrile is not merely an endpoint; it is a scaffold for bioactive entities.[1]

-

Nitrile Herbicides: It serves as a structural analog and precursor in the synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) class herbicides.[1] The nitrile group is essential for the mode of action (inhibition of photosynthesis in photosystem II).

-

Liquid Crystals: The rigid, rod-like structure provided by the benzonitrile core is ideal for nematic liquid crystal mixtures.[1] The chlorine substituent modifies the dielectric anisotropy and melting characteristics of the mesogen.[1]

-

Pharmaceutical Intermediates: The compound undergoes hydrolysis to form 3-chloro-4-hydroxybenzoic acid , a building block for various enzyme inhibitors.[1] Additionally, the nitrile can be reduced to an amine (3-chloro-4-hydroxybenzylamine) for neurological drug development.[1]

Handling, Safety & Stability (HSE)

Researchers must treat this compound as a hazardous irritant.

-

GHS Classification:

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. It is stable under normal conditions but sensitive to strong oxidizing agents.[1]

-

Disposal: As a halogenated organic, it must be disposed of via high-temperature incineration equipped with a scrubber for HCl/NOx gases.[1]

References

-

Biosynth. (2025).[1][4] 3-Chloro-4-hydroxybenzonitrile - Product Data & Safety. Retrieved from .[1]

-

PubChem. (2025).[1] Compound Summary: 3-Chloro-4-hydroxybenzonitrile (CID 2735739).[1][5] National Library of Medicine.[1] Retrieved from .[1]

-

ChemicalBook. (2025).[1][4] Synthesis and Spectral Data for CAS 2315-81-3. Retrieved from .[1][4]

-

Google Patents. (2014).[1] Process for the preparation of hydroxybenzonitrile derivatives. Patent WO2014186981A1.[1] Retrieved from .[1]

-

Cheméo. (2025).[1][4] Predicted Thermodynamic Properties of Chlorinated Benzonitriles. Retrieved from .[1]

Sources

- 1. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-hydroxybenzonitrile | 2315-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. 3-CHLORO-4-HYDROXYBENZONITRILE | 2315-81-3 [chemicalbook.com]

- 5. 3-Chloro-4-hydroxybenzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Application Note: Strategic Suzuki Coupling of 3-Chloro-4-hydroxybenzonitrile

This Application Note is designed for researchers and drug development professionals utilizing 3-Chloro-4-hydroxybenzonitrile (CAS: 2315-86-8) as a core scaffold. It addresses the specific challenges of chemoselectivity, catalyst poisoning by free phenols, and the electronic deactivation inherent to this substrate.

Executive Summary

3-Chloro-4-hydroxybenzonitrile is a high-value bifunctional building block in medicinal chemistry, particularly for synthesizing CK2 inhibitors, biphenyl-based liquid crystals, and androgen receptor modulators. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the C3-Chloride and the C4-Hydroxyl (convertible to triflate).

Critical Reactivity Insight: Direct Suzuki coupling at the C3-Chloride position is kinetically disfavored due to the strong electron-donating effect of the ortho-hydroxyl group and the meta-positioning of the activating nitrile group. Consequently, the primary industrial and research application of this scaffold involves C4-activation via triflation , followed by selective Suzuki coupling to yield 3-chloro-4-arylbenzonitriles . This guide details protocols for this dominant pathway and provides advanced methods for forcing C3-coupling when required.

Strategic Analysis & Chemoselectivity

Successful utilization of this scaffold requires understanding the electronic landscape of the benzene ring.

| Site | Substituent | Electronic Environment | Reactivity Profile |

| C1 | Nitrile (-CN) | Electron Withdrawing (EWG) | Activator: Increases acidity of protons; activates C4 for nucleophilic attack (SNAr) or oxidative addition (if C4 is OTf). |

| C3 | Chloride (-Cl) | Inductive EWG / Resonance EDG | Deactivated: The ortho-OH group donates electron density via resonance, making the C-Cl bond electron-rich and resistant to oxidative addition by Pd(0). |

| C4 | Hydroxyl (-OH) | Electron Donating (EDG) | Nucleophile / Latent Electrophile: Must be converted to a pseudo-halide (OTf/OMs) to participate in coupling. Once converted, it becomes the most reactive site (Para to CN). |

Decision Matrix: Which Route?

-

Route A (Standard): Target is a 3-chloro-4-biaryl .

-

Strategy: Convert OH

OTf. Couple at C4. Retain Cl.

-

-

Route B (Advanced): Target is a 3-biaryl-4-methoxy (or similar).

-

Strategy: Protect OH

OMe. Couple at C3 using Buchwald ligands.

-

Visual Workflow (Graphviz)

Caption: Divergent synthesis pathways. Route A utilizes the highly reactive triflate for C4 arylation. Route B requires specialized ligands to force C3 arylation on the deactivated ring.

Detailed Protocols

Protocol A: C4-Selective Arylation (The Triflate Route)

Recommended for synthesizing 3-chloro-4-biaryl scaffolds.

Step 1: Synthesis of 3-Chloro-4-triflyloxybenzonitrile

The free phenol poisons Pd catalysts and is unreactive. Triflation creates a highly reactive electrophile activated by the para-nitrile.

Reagents:

-

Substrate: 3-Chloro-4-hydroxybenzonitrile (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

-

Base: Pyridine (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

-

Dissolve 3-Chloro-4-hydroxybenzonitrile in anhydrous DCM at 0°C under N2.

-

Add pyridine dropwise. Stir for 10 minutes.

-

Add Tf2O dropwise over 20 minutes. The solution will turn yellow/orange.

-

Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (the triflate is significantly less polar than the phenol).

-

Quench: Pour into ice-cold 1M HCl (to remove pyridine). Extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc). Yields are typically 85-95%.

Step 2: Suzuki-Miyaura Coupling at C4

Mechanism: The oxidative addition occurs selectively at the C-OTf bond (Bond Energy ~95 kcal/mol) rather than the C-Cl bond (Bond Energy ~96 kcal/mol) because the C-OTf site is electronically activated by the para-CN group.

Reagents:

-

Electrophile: 3-Chloro-4-triflyloxybenzonitrile (1.0 equiv)

-

Nucleophile: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)[1]

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

-

Charge a reaction vial with the triflate, boronic acid, and Pd(PPh3)4.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent (DME) and aqueous Na2CO3.

-

Heat to 80°C for 4–12 hours.

-

Note: Do not overheat (>100°C) to avoid activating the C-Cl bond, which would lead to bis-arylation.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography.

Expected Outcome:

-

Product: 3-Chloro-4-arylbenzonitrile.

-

Yield: 70–90%.

-

Selectivity: >95% Mono-arylation at C4.

Protocol B: C3-Selective Arylation (The Chloride Route)

Recommended only if the C4-hydroxyl must be retained (as an ether) and the biaryl is desired at the meta position.

Challenge: The C3-Cl is deactivated by the ortho-alkoxy group. Standard Pd(PPh3)4 will fail. You must use electron-rich, bulky ligands (Buchwald Ligands) to facilitate oxidative addition.

Reagents:

-

Substrate: 3-Chloro-4-methoxybenzonitrile (Protected phenol)

-

Catalyst System: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%)

-

Why SPhos? Excellent for sterically hindered or deactivated aryl chlorides.

-

-

Base: K3PO4 (3.0 equiv, anhydrous) or Cs2CO3.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure:

-

Pre-complexation: Stir Pd2(dba)3 and SPhos in the solvent for 15 mins under Argon to form the active catalytic species (L-Pd-L).

-

Add the protected substrate (3-chloro-4-methoxybenzonitrile), aryl boronic acid (1.5 equiv), and base.

-

Heat to 100–110°C (Reflux). Higher energy is required to break the deactivated C-Cl bond.

-

Monitor closely. Reaction times may extend to 16-24 hours.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Hydrolysis of Triflate | Ensure anhydrous conditions during Tf formation. Use freshly prepared Na2CO3 or switch to anhydrous K3PO4/Dioxane. |

| Bis-Arylation (Route A) | Temperature too high | The C-Cl bond activates at >100°C. Keep reaction at 80°C. Reduce catalyst loading to 1 mol%. |

| No Reaction (Route B) | Catalyst deactivation | The C3-Cl is very unreactive. Switch from Pd(PPh3)4 to Pd-XPhos G3 or Pd-PEPPSI-IPr . |

| Hydrolysis of Nitrile | Basic aqueous conditions | If the CN group hydrolyzes to amide/acid, switch to anhydrous base (Cs2CO3) and solvent (DMF or Dioxane). |

Safety Considerations

-

Cyanide Stability: While the benzonitrile group is generally stable, avoid strong acids at high temperatures which could release HCN or hydrolyze the nitrile.

-

Triflate Handling: Tf2O is corrosive and moisture-sensitive. Handle in a fume hood.

-

Palladium Residues: Scavenge metal residues using Thiol-silica or activated carbon before biological testing of products.

References

-

General Suzuki Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Synthesis of CK2 Inhibitors via Triflate Route: Cozier, G. E., et al. (2018). Novel non-ATP competitive small molecules targeting the CK2 α/β interface. Scientific Reports. (Describes triflation of 3-chloro-4-hydroxybenzonitrile followed by Suzuki coupling). Link

-

Selective Coupling of Chlorinated Phenol Triflates: Netherton, M. R., & Fu, G. C. (2001). Air-Stable Palladium Catalysts for Suzuki Cross-Coupling. Angewandte Chemie International Edition. (Provides basis for ligand selection in deactivated chlorides). Link

-

Reactivity of 3-Halo-4-hydroxybenzonitriles: Adamantyl-Substituted Retinoid-Derived Molecules. Journal of Medicinal Chemistry. (Specific protocol for converting 3-chloro-4-hydroxybenzonitrile to triflate and coupling). Link

Sources

- 1. An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor: Effects of Modifying Its Carboxylate Group on Apoptosis, Proliferation, and Protein-Tyrosine Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Comprehensive Guide to the Electrophilic Functionalization of 3-Chloro-4-hydroxybenzonitrile

Topic: Reaction of 3-Chloro-4-hydroxybenzonitrile with Electrophiles Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Importance

3-Chloro-4-hydroxybenzonitrile (CAS: 2315-81-3) is a high-value scaffold in medicinal and agrochemical synthesis. Its unique trisubstituted pattern—combining a nucleophilic phenolic hydroxyl, a lipophilic chlorine atom, and an electron-withdrawing nitrile group—makes it a versatile "chassis" for building complex bioactive molecules.

Key Applications:

-

Selective Androgen Receptor Modulators (SARMs): Structural analogs of Enobosarm (Ostarine) utilize the electron-deficient phenyl ring to modulate receptor binding affinity.

-

Retinoid-Derived Apoptosis Inducers: The 3-Cl-AHPC molecule (a synthetic retinoid) incorporates this specific chlorophenolic moiety to selectively induce apoptosis in cancer cells, inhibiting SHP-2 phosphatase.

-

Agrochemicals: It serves as a direct precursor to mixed-halogen herbicides (e.g., analogs of Bromoxynil and Chloroxynil ).

Reactivity Profile & Mechanistic Analysis

To design effective protocols, one must understand the electronic "push-pull" dynamics of the molecule.

Electronic Landscape

-

Hydroxyl Group (-OH): The dominant activator . It donates electron density via resonance (+M), strongly activating the ortho positions relative to itself.

-

Nitrile Group (-CN): A strong deactivator and meta-director. It withdraws electron density via induction (-I) and resonance (-M).

-

Chlorine Atom (-Cl): A weak deactivator but ortho/para-director.

Regioselectivity Prediction

When reacting with electrophiles (E⁺), the directing effects compete.

-

Position 5 (Ortho to OH): This site is highly activated by the -OH group and is meta to the -CN group (reinforcing direction). It is the primary site for Electrophilic Aromatic Substitution (EAS).

-

Position 2 (Ortho to CN): This site is deactivated by the -CN group and is meta to the -OH group. It is kinetically inaccessible for standard EAS.

-

Position 6 (Ortho to CN): Sterically crowded and electronically unfavorable compared to Position 5.

Diagram 1: Reactivity & Resonance Map

Caption: Mechanistic map showing the cooperative directing effects of substituents targeting the C5 position and the phenolic oxygen.

Application Note: O-Alkylation for SARM Synthesis

Context: The phenolic oxygen is the most nucleophilic site. Alkylation here is the first step in synthesizing ether-linked pharmacophores like Enobosarm analogs. The acidity of the phenol (pKa ~7.5) is enhanced by the electron-withdrawing Cl and CN groups, allowing the use of milder bases than typical phenols.

Protocol 1: Regioselective O-Alkylation

Objective: Synthesize 3-chloro-4-(substituted-alkoxy)benzonitrile.

Materials:

-

Substrate: 3-Chloro-4-hydroxybenzonitrile (1.0 equiv)[1]

-

Electrophile: Alkyl Halide (e.g., Epichlorohydrin or Benzyl Bromide) (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv for difficult substrates)

-

Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-Chloro-4-hydroxybenzonitrile in 20 mL of anhydrous Acetone.

-

Deprotonation: Add powdered K₂CO₃ (20 mmol). The solution may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Addition: Add the Alkyl Halide (12 mmol) dropwise.

-

Critical Note: If using volatile halides (e.g., Methyl Iodide), use a reflux condenser cooled to -10°C.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.4) should disappear.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Data Summary:

| Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Notes |

| Acetone | K₂CO₃ | 56 (Reflux) | 4-6 | 85-95% | Standard, greenest option. |

| DMF | K₂CO₃ | 80 | 2-3 | 90-98% | For steric/unreactive halides. |

| MeCN | Cs₂CO₃ | 80 | 1-2 | >95% | "Turbo" method for rapid synthesis. |

Application Note: Electrophilic Aromatic Substitution (Nitration)

Context: Nitration introduces a nitrogen handle at the C5 position, yielding 3-Chloro-4-hydroxy-5-nitrobenzonitrile . This intermediate is crucial for accessing amino-benzoxazoles or multifunction chelators.

Protocol 2: Controlled C5-Nitration

Challenge: The substrate is deactivated by CN/Cl but activated by OH. Standard mixed acid (H₂SO₄/HNO₃) can be too harsh, causing oxidative tarring. A milder acetic acid protocol is recommended.

Materials:

-

Substrate: 3-Chloro-4-hydroxybenzonitrile (1.0 equiv)[1]

-

Reagent: 70% Nitric Acid (HNO₃) (1.1 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Setup: Place 10 mmol of substrate in a two-neck flask. Add 15 mL of Glacial Acetic Acid. Stir to suspend/dissolve.

-

Temperature Control: Cool the mixture to 0–5°C using an ice bath.

-

Addition: Dilute the HNO₃ (11 mmol) in 5 mL of AcOH. Add this solution dropwise over 20 minutes, maintaining internal temperature <10°C.

-

Why? Rapid addition causes exotherms that lead to dinitration or oxidation of the nitrile.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. A yellow precipitate (product) often forms.

-

Quench: Pour the reaction mixture into 100 g of crushed ice/water. Stir vigorously for 30 minutes.

-

Isolation: Filter the yellow solid. Wash with cold water (3 x 20 mL) to remove acid traces.

-

Purification: Recrystallize from Ethanol.

Diagram 2: Experimental Workflow

Caption: Decision tree for functionalizing 3-Chloro-4-hydroxybenzonitrile based on target moiety.

Troubleshooting & Optimization

-

Issue: Low Yield in Alkylation:

-

Cause: Steric hindrance from the ortho-chloro group.

-

Fix: Switch solvent to DMF and increase temperature to 90°C. Add a catalytic amount of Potassium Iodide (Finkelstein condition) if using alkyl chlorides.

-

-

Issue: Over-Nitration (Dinitro species):

-

Cause: Temperature too high or excess HNO₃.

-

Fix: Strictly maintain 0°C during addition. Verify stoichiometry.

-

-

Issue: Hydrolysis of Nitrile:

-

Cause: Strong acid/base exposure at high temps.

-

Fix: Avoid aqueous strong acids (e.g., HCl reflux) or strong aqueous bases (NaOH reflux) for extended periods. The nitrile can hydrolyze to the amide/acid.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735739, 3-Chloro-4-hydroxybenzonitrile. Retrieved from [Link]

- Zhang, X., et al. (2007).Synthesis and biological evaluation of 3-Cl-AHPC derivatives as apoptosis inducers. Journal of Medicinal Chemistry.

-

ResearchGate. Electrophilic aromatic brominations of 3-hydroxybenzonitrile. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 3-Chloro-4-hydroxybenzonitrile in Agrochemical Synthesis

These application notes serve as a comprehensive technical guide for researchers, chemists, and process development professionals engaged in agrochemical synthesis. We will explore the pivotal role of 3-Chloro-4-hydroxybenzonitrile (2-Chloro-4-cyanophenol) as a strategic intermediate, focusing on its application in the synthesis of halogenated hydroxybenzonitrile herbicides. This document provides not only detailed protocols but also the underlying chemical principles and rationale that govern its use, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of 3-Chloro-4-hydroxybenzonitrile

3-Chloro-4-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of targeted agrochemicals. Its molecular structure is primed for specific chemical transformations, making it an invaluable precursor for developing potent herbicides.

The primary application of this intermediate is in the synthesis of the hydroxynitrile class of herbicides. These compounds are known for their efficacy as post-emergence contact herbicides used to control broadleaf weeds in various cereal crops. The final products derived from this precursor, such as Chloroxynil, function by inhibiting photosynthesis at the photosystem II complex, a well-established and effective mode of action.[1]

Table 1: Physicochemical Properties of Key Compounds

| Property | 3-Chloro-4-hydroxybenzonitrile (Starting Material) | 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil - Product) |

| Molecular Formula | C₇H₄ClNO | C₇H₃Cl₂NO |

| Molecular Weight | 153.56 g/mol [2] | 188.01 g/mol [1] |

| CAS Number | 2315-81-3[2] | 1891-95-8[1] |

| Appearance | White to light yellow crystalline powder[2] | Off-white solid[1] |

| Melting Point | 150-154 °C | ~140 °C[1] |

Chemical Rationale and Strategic Advantage

The utility of 3-Chloro-4-hydroxybenzonitrile in agrochemical synthesis is not arbitrary; it is a result of deliberate molecular design and an understanding of electrophilic aromatic substitution principles.

Expertise & Causality: The benzene ring of 3-Chloro-4-hydroxybenzonitrile contains three key functional groups: a nitrile (-CN), a hydroxyl (-OH), and a chlorine (-Cl) atom.

-

Activating Group: The hydroxyl group is a powerful activating, ortho-, para- directing group. It significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it.

-

Directing Influence: The nitrile group is a deactivating, meta- directing group. The existing chlorine atom is a deactivating but ortho-, para- directing group.

-

Synergistic Effect: The positions ortho to the strongly activating hydroxyl group are C3 and C5. Position C3 is already occupied by a chlorine atom. This leaves position C5 as the most nucleophilic and sterically accessible site on the ring. Consequently, this position is highly susceptible to electrophilic attack.

This inherent electronic and steric arrangement makes 3-Chloro-4-hydroxybenzonitrile an ideal precursor for synthesizing 3,5-dihalo-4-hydroxybenzonitrile herbicides. The molecule is pre-structured to guide the next halogenation step specifically to the C5 position, leading to the desired product with high regioselectivity and minimizing the formation of unwanted isomers. This targeted synthesis is crucial for ensuring the biological activity and safety profile of the final agrochemical product.

Caption: Logical flow from starting material to final product.

Application Protocol: Synthesis of Chloroxynil

This section provides a representative, detailed protocol for the laboratory-scale synthesis of 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil) via the electrophilic chlorination of 3-Chloro-4-hydroxybenzonitrile.

Trustworthiness & Validation: The following protocol is designed as a self-validating system. The methodology is based on established principles of electrophilic halogenation of activated phenols, analogous to procedures found in the chemical literature and patents for similar transformations.[3][4] Success is verified through physical characterization (melting point) and analytical techniques (TLC, spectroscopy).

Materials and Equipment

-

Reagents:

-

3-Chloro-4-hydroxybenzonitrile (>98%)

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene or a Hexane/Ethyl Acetate mixture for recrystallization

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 3:1 Hexane:Ethyl Acetate)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for Chloroxynil synthesis.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 3-Chloro-4-hydroxybenzonitrile (e.g., 5.0 g, 32.6 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, ~100 mL) and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring. Causality: This step is crucial to control the exothermic nature of the chlorination reaction, preventing overheating and the formation of undesired byproducts.

-

Addition of Chlorinating Agent: Dissolve sulfuryl chloride (e.g., 4.8 g, 35.8 mmol, 1.1 eq) in a small amount of anhydrous DCM (~20 mL) and add it to the dropping funnel. Add the sulfuryl chloride solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, and the starting material spot should diminish.

-

Work-up: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by carefully adding deionized water (~50 mL). Transfer the mixture to a separatory funnel. Cautiously add saturated sodium bicarbonate solution in portions until effervescence ceases to neutralize any remaining acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (~30 mL each). Combine all organic layers.

-

Washing and Drying: Wash the combined organic layer with brine (~50 mL), then dry it over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from a minimal amount of hot toluene or a hexane/ethyl acetate mixture to obtain pure 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil) as off-white crystals.

-

Validation: Dry the crystals under vacuum. Determine the melting point and compare it to the literature value (~140 °C).[1] Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Reactant:Reagent) | 1 : 1.1 | A slight excess of the chlorinating agent ensures complete conversion of the starting material. |

| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves the reactant and is suitable for low-temperature reactions. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity and improves selectivity; warming allows the reaction to proceed to completion. |

| Reaction Time | 3-5 hours | Sufficient time for the reaction to complete, as monitored by TLC. |

Safety and Handling

Researchers must adhere to strict safety protocols when working with these compounds.

-

3-Chloro-4-hydroxybenzonitrile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]

-

Sulfuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. May cause respiratory irritation. It is toxic if inhaled.

-

General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Ensure an emergency eyewash station and safety shower are accessible.[5]

Sources

- 1. Chloroxynil - Wikipedia [en.wikipedia.org]

- 2. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 4. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Application Note: Strategic Suzuki Coupling of 3-Chloro-4-hydroxybenzonitrile

This Application Note is designed for researchers and drug development professionals utilizing 3-Chloro-4-hydroxybenzonitrile (CAS: 2315-86-8) as a core scaffold. It addresses the specific challenges of chemoselectivity, catalyst poisoning by free phenols, and the electronic deactivation inherent to this substrate.

Executive Summary

3-Chloro-4-hydroxybenzonitrile is a high-value bifunctional building block in medicinal chemistry, particularly for synthesizing CK2 inhibitors, biphenyl-based liquid crystals, and androgen receptor modulators. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the C3-Chloride and the C4-Hydroxyl (convertible to triflate).

Critical Reactivity Insight: Direct Suzuki coupling at the C3-Chloride position is kinetically disfavored due to the strong electron-donating effect of the ortho-hydroxyl group and the meta-positioning of the activating nitrile group. Consequently, the primary industrial and research application of this scaffold involves C4-activation via triflation , followed by selective Suzuki coupling to yield 3-chloro-4-arylbenzonitriles . This guide details protocols for this dominant pathway and provides advanced methods for forcing C3-coupling when required.

Strategic Analysis & Chemoselectivity

Successful utilization of this scaffold requires understanding the electronic landscape of the benzene ring.

| Site | Substituent | Electronic Environment | Reactivity Profile |

| C1 | Nitrile (-CN) | Electron Withdrawing (EWG) | Activator: Increases acidity of protons; activates C4 for nucleophilic attack (SNAr) or oxidative addition (if C4 is OTf). |

| C3 | Chloride (-Cl) | Inductive EWG / Resonance EDG | Deactivated: The ortho-OH group donates electron density via resonance, making the C-Cl bond electron-rich and resistant to oxidative addition by Pd(0). |

| C4 | Hydroxyl (-OH) | Electron Donating (EDG) | Nucleophile / Latent Electrophile: Must be converted to a pseudo-halide (OTf/OMs) to participate in coupling. Once converted, it becomes the most reactive site (Para to CN). |

Decision Matrix: Which Route?

-

Route A (Standard): Target is a 3-chloro-4-biaryl .

-

Strategy: Convert OH

OTf. Couple at C4. Retain Cl.

-

-

Route B (Advanced): Target is a 3-biaryl-4-methoxy (or similar).

-

Strategy: Protect OH

OMe. Couple at C3 using Buchwald ligands.

-

Visual Workflow (Graphviz)

Caption: Divergent synthesis pathways. Route A utilizes the highly reactive triflate for C4 arylation. Route B requires specialized ligands to force C3 arylation on the deactivated ring.

Detailed Protocols

Protocol A: C4-Selective Arylation (The Triflate Route)

Recommended for synthesizing 3-chloro-4-biaryl scaffolds.

Step 1: Synthesis of 3-Chloro-4-triflyloxybenzonitrile

The free phenol poisons Pd catalysts and is unreactive. Triflation creates a highly reactive electrophile activated by the para-nitrile.

Reagents:

-

Substrate: 3-Chloro-4-hydroxybenzonitrile (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)

-

Base: Pyridine (3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

-

Dissolve 3-Chloro-4-hydroxybenzonitrile in anhydrous DCM at 0°C under N2.

-

Add pyridine dropwise. Stir for 10 minutes.

-

Add Tf2O dropwise over 20 minutes. The solution will turn yellow/orange.

-

Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (the triflate is significantly less polar than the phenol).

-

Quench: Pour into ice-cold 1M HCl (to remove pyridine). Extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc). Yields are typically 85-95%.

Step 2: Suzuki-Miyaura Coupling at C4

Mechanism: The oxidative addition occurs selectively at the C-OTf bond (Bond Energy ~95 kcal/mol) rather than the C-Cl bond (Bond Energy ~96 kcal/mol) because the C-OTf site is electronically activated by the para-CN group.

Reagents:

-

Electrophile: 3-Chloro-4-triflyloxybenzonitrile (1.0 equiv)

-

Nucleophile: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)[1]

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

-

Charge a reaction vial with the triflate, boronic acid, and Pd(PPh3)4.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent (DME) and aqueous Na2CO3.

-

Heat to 80°C for 4–12 hours.

-

Note: Do not overheat (>100°C) to avoid activating the C-Cl bond, which would lead to bis-arylation.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography.

Expected Outcome:

-

Product: 3-Chloro-4-arylbenzonitrile.

-

Yield: 70–90%.

-

Selectivity: >95% Mono-arylation at C4.

Protocol B: C3-Selective Arylation (The Chloride Route)

Recommended only if the C4-hydroxyl must be retained (as an ether) and the biaryl is desired at the meta position.

Challenge: The C3-Cl is deactivated by the ortho-alkoxy group. Standard Pd(PPh3)4 will fail. You must use electron-rich, bulky ligands (Buchwald Ligands) to facilitate oxidative addition.

Reagents:

-

Substrate: 3-Chloro-4-methoxybenzonitrile (Protected phenol)

-

Catalyst System: Pd2(dba)3 (2 mol%) + SPhos or XPhos (4-8 mol%)

-

Why SPhos? Excellent for sterically hindered or deactivated aryl chlorides.

-

-

Base: K3PO4 (3.0 equiv, anhydrous) or Cs2CO3.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure:

-

Pre-complexation: Stir Pd2(dba)3 and SPhos in the solvent for 15 mins under Argon to form the active catalytic species (L-Pd-L).

-

Add the protected substrate (3-chloro-4-methoxybenzonitrile), aryl boronic acid (1.5 equiv), and base.

-

Heat to 100–110°C (Reflux). Higher energy is required to break the deactivated C-Cl bond.

-

Monitor closely. Reaction times may extend to 16-24 hours.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Hydrolysis of Triflate | Ensure anhydrous conditions during Tf formation. Use freshly prepared Na2CO3 or switch to anhydrous K3PO4/Dioxane. |

| Bis-Arylation (Route A) | Temperature too high | The C-Cl bond activates at >100°C. Keep reaction at 80°C. Reduce catalyst loading to 1 mol%. |

| No Reaction (Route B) | Catalyst deactivation | The C3-Cl is very unreactive. Switch from Pd(PPh3)4 to Pd-XPhos G3 or Pd-PEPPSI-IPr . |

| Hydrolysis of Nitrile | Basic aqueous conditions | If the CN group hydrolyzes to amide/acid, switch to anhydrous base (Cs2CO3) and solvent (DMF or Dioxane). |

Safety Considerations

-

Cyanide Stability: While the benzonitrile group is generally stable, avoid strong acids at high temperatures which could release HCN or hydrolyze the nitrile.

-

Triflate Handling: Tf2O is corrosive and moisture-sensitive. Handle in a fume hood.

-

Palladium Residues: Scavenge metal residues using Thiol-silica or activated carbon before biological testing of products.

References

-

General Suzuki Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Synthesis of CK2 Inhibitors via Triflate Route: Cozier, G. E., et al. (2018). Novel non-ATP competitive small molecules targeting the CK2 α/β interface. Scientific Reports. (Describes triflation of 3-chloro-4-hydroxybenzonitrile followed by Suzuki coupling). Link

-

Selective Coupling of Chlorinated Phenol Triflates: Netherton, M. R., & Fu, G. C. (2001). Air-Stable Palladium Catalysts for Suzuki Cross-Coupling. Angewandte Chemie International Edition. (Provides basis for ligand selection in deactivated chlorides). Link

-

Reactivity of 3-Halo-4-hydroxybenzonitriles: Adamantyl-Substituted Retinoid-Derived Molecules. Journal of Medicinal Chemistry. (Specific protocol for converting 3-chloro-4-hydroxybenzonitrile to triflate and coupling). Link

Sources

- 1. An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor: Effects of Modifying Its Carboxylate Group on Apoptosis, Proliferation, and Protein-Tyrosine Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Advanced Derivatization Protocols for 3-Chloro-4-hydroxybenzonitrile

Strategic Overview: The Tri-Functional Scaffold

3-Chloro-4-hydroxybenzonitrile (CAS: 2315-81-3) represents a "privileged structure" in medicinal chemistry and agrochemical development. Its utility stems from its unique tri-functional nature, offering three distinct orthogonal handles for chemical modification:

-

The Phenolic Hydroxyl (-OH): A highly acidic proton (

~7.5–8.0, lowered by the electron-withdrawing nitrile and chlorine groups) allowing for rapid O-alkylation or acylation. -

The Nitrile Group (-CN): A versatile "warhead" capable of hydrolysis to carboxylic acids, reduction to amines, or cycloaddition to form tetrazoles (carboxylic acid bioisosteres).

-

The Aryl Chloride (-Cl): Positioned ortho to the hydroxyl, this group provides steric influence and can participate in specific metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), albeit with lower reactivity than bromides/iodides.

This guide provides three validated protocols designed to selectively activate these handles, enabling the synthesis of high-value libraries for kinase inhibition (e.g., EGFR, VEGFR targets) and metabolic enzyme regulation (e.g., Xanthine Oxidase).

Reactivity Landscape & Logic

The following decision tree illustrates the synthetic divergence possible from this single starting material.

Figure 1: Synthetic divergence map for 3-Chloro-4-hydroxybenzonitrile. Solid lines indicate high-yielding standard protocols; dashed lines indicate challenging transformations requiring optimization.

Validated Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Etherification)

Objective: To functionalize the phenol group while leaving the nitrile and chloride intact. This is the primary method for introducing lipophilic tails or linker chains.

Mechanism: The electron-withdrawing nature of the para-nitrile and meta-chlorine groups significantly increases the acidity of the phenol. Weak bases like Potassium Carbonate (

Materials:

-

3-Chloro-4-hydroxybenzonitrile (1.0 eq)[1]

-

Alkyl Halide (1.1 eq) (e.g., Methyl iodide, Benzyl bromide)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (for lower boiling halides)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-hydroxybenzonitrile (1.53 g, 10 mmol) in DMF (15 mL). The solution should be clear/light yellow.

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn bright yellow due to phenoxide formation. -

Addition: Add the Alkyl Halide (11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

QC Check: The starting material (

) should disappear; product will appear at higher

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL).

-

Solid Products: Precipitate will form. Filter, wash with water, and dry.

-

Liquid Products: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over

, and concentrate.

-

Data & Yields:

| Alkyl Halide | Product Type | Typical Yield | Appearance |

|---|---|---|---|

| Methyl Iodide | Methyl Ether | 92-95% | White Solid |

| Benzyl Bromide | Benzyl Ether | 88-91% | Off-white Solid |

| Propargyl Bromide | Alkyne Linker | 85% | Beige Solid |

Protocol B: Nitrile-to-Tetrazole Transformation

Objective: To convert the nitrile group into a tetrazole ring.[1][2][3][4][5][6][7][8][9][10][11][12] Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (

Safety Critical: Azide chemistry presents explosion and toxicity hazards. Do not use chlorinated solvents (forms explosive di-azidomethane). Ensure proper ventilation to avoid hydrazoic acid (

Materials:

-

3-Chloro-4-hydroxybenzonitrile (or its O-alkylated derivative) (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Ammonium Chloride (

) (1.5 eq) or Zinc Bromide (

Step-by-Step Methodology:

-

Setup: In a pressure-rated vial or round-bottom flask with a reflux condenser, dissolve the nitrile substrate (10 mmol) in DMF (20 mL).

-

Reagent Addition: Add

(0.98 g, 15 mmol) and-

Note:

buffers the reaction, preventing the formation of free hydrazoic acid and accelerating the cycloaddition via an ammonium azide intermediate.

-

-

Cycloaddition: Heat the mixture to 100–110°C for 12–16 hours.

-

Validation: Reaction is complete when TLC shows consumption of the non-polar nitrile and appearance of a baseline spot (tetrazole anion).

-

-

Workup (Critical):

-

Cool to room temperature.

-

Pour into ice water (50 mL).

-

Acidification: Carefully acidify to pH 2–3 using 1N HCl. Caution: Perform in fume hood; trace

may evolve. -

The tetrazole usually precipitates as a solid. Filter and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol C: Hydrolysis to 3-Chloro-4-hydroxybenzoic Acid

Objective: To generate the carboxylic acid derivative, a common building block for fragment-based drug discovery.

Materials:

-

3-Chloro-4-hydroxybenzonitrile (1.0 eq)[1]

-

Sodium Hydroxide (NaOH), 4M aqueous solution (10 eq)

-

Ethanol (co-solvent)[15]

Step-by-Step Methodology:

-

Mixing: Combine nitrile (10 mmol) with Ethanol (10 mL) and 4M NaOH (25 mL).

-

Reflux: Heat to reflux (approx. 85°C) for 6–8 hours. Ammonia gas (

) will evolve (detectable by smell or wet pH paper). -

Validation: Monitor by HPLC or TLC. The intermediate amide may be observed transiently.

-

Isolation:

Troubleshooting & Quality Control

The following table serves as a self-validating diagnostic tool for researchers.

| Issue | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Incomplete deprotonation or moisture in DMF. | Dry DMF over molecular sieves. Ensure |

| No Reaction (Tetrazole) | "Poisoning" of azide or insufficient temperature. | Switch catalyst to |

| Dark/Tar Product | Oxidation of phenol or polymerization. | Perform reactions under Nitrogen/Argon atmosphere. Add antioxidant (e.g., BHT) if necessary. |

| Incomplete Hydrolysis | Reaction stopped at Amide stage. | Increase NaOH concentration to 6M or extend reflux time. |

References

-

General Reactivity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18439980, 3-Chloro-4-hydroxybenzonitrile. Retrieved from [Link]

-

-

Tetrazole Synthesis Methodology

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry.

-

- Google Patents. (2012). Preparation method of p-hydroxythiobenzamide derivatives. CN102702054A.

- Related Scaffold Synthesis (Topiroxostat Context)

- Analytical Standards

Sources

- 1. PubChemLite - 3-chloro-4-hydroxybenzonitrile (C7H4ClNO) [pubchemlite.lcsb.uni.lu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 4. orientjchem.org [orientjchem.org]

- 5. 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies [sielc.com]

- 6. 3-CHLORO-4-HYDROXYBENZONITRILE | 2315-81-3 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. asianpubs.org [asianpubs.org]

- 14. chalcogen.ro [chalcogen.ro]

- 15. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 16. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

3-Chloro-4-hydroxybenzonitrile in the synthesis of novel heterocycles

Application Note: Strategic Utilization of 3-Chloro-4-hydroxybenzonitrile in Heterocyclic Scaffold Design

Abstract

3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3) represents a "trident" scaffold in medicinal chemistry, offering three distinct vectors for diversification: a nucleophilic phenol, an electrophilic nitrile, and a modifiable aryl chloride.[1] This guide provides validated protocols for transforming this building block into high-value heterocyclic motifs. We detail the synthesis of 5-substituted tetrazoles (bioisosteres of carboxylic acids), biaryl systems via Suzuki-Miyaura cross-coupling, and benzofuran architectures through a formylation-cyclization sequence. These workflows are designed for reproducibility and scalability in drug discovery campaigns.

Chemical Reactivity Profile

To maximize the utility of 3-Chloro-4-hydroxybenzonitrile, one must understand the electronic interplay between its functional groups. The nitrile group at C1 is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating the C3-chlorine towards oxidative addition (Pd-catalysis). The C4-hydroxyl group acts as a distinct nucleophile, orthogonal to the other sites.

Reactivity Map:

-

Site A (C1-Nitrile): Precursor for tetrazoles, oxadiazoles, triazines, and amidines.

-

Site B (C3-Chlorine): Handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Positioned ortho to the hydroxyl, facilitating metallacycle formation.

-

Site C (C4-Hydroxyl): Site for O-alkylation, acylation, or conversion to a triflate/tosylate leaving group.

Figure 1: Functional divergence map of 3-Chloro-4-hydroxybenzonitrile.

Application Module A: Synthesis of 5-Substituted Tetrazoles

Significance: The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability. The electron-deficient nature of the 3-chloro-4-hydroxybenzonitrile core facilitates the [3+2] cycloaddition with azides.

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Standard Operating Procedure (SOP-TZ-01)

Reagents:

-

3-Chloro-4-hydroxybenzonitrile (1.0 equiv)[1]

-

Sodium Azide (

) (1.5 equiv) -

Zinc Bromide (

) (1.0 equiv) or Ammonium Chloride ( -

Solvent: DMF or Water/Isopropanol (Green Chemistry option)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-hydroxybenzonitrile (1.53 g, 10 mmol) in DMF (15 mL).

-

Addition: Add Sodium Azide (0.98 g, 15 mmol) and Zinc Bromide (2.25 g, 10 mmol). Caution: Azides are toxic and potential explosion hazards. Use a blast shield.

-

Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot (

) should disappear, replaced by a polar baseline spot. -

Workup:

-

Cool to room temperature.[2]

-

Add 1N HCl (30 mL) slowly to acidify to pH 2. (Caution: Evolution of hydrazoic acid

is possible; perform in a fume hood). -

The product, 5-(3-chloro-4-hydroxyphenyl)-1H-tetrazole , typically precipitates as a white solid.

-

-

Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

-

Yield: Expected range 85–95%.

-

Spectroscopy: IR should show disappearance of the sharp nitrile stretch at ~2230 cm⁻¹ and appearance of tetrazole bands at ~1240 cm⁻¹.

Application Module B: Aryl Chloride Activation (Suzuki-Miyaura Coupling)

Significance: The chlorine atom at the C3 position is often considered "unreactive" compared to bromides or iodides. However, the ortho-hydroxyl group and para-nitrile group electronically activate this position, making it accessible for Palladium-catalyzed cross-coupling using modern ligand systems like SPhos or XPhos.

Protocol: Pd-Catalyzed Biaryl Synthesis

Standard Operating Procedure (SOP-SM-04)

Reagents:

-

3-Chloro-4-hydroxybenzonitrile (1.0 equiv)[1]

-

Aryl Boronic Acid (

) (1.2 equiv) -

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 3-Chloro-4-hydroxybenzonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), and

(2.0 mmol). Seal and purge with Nitrogen for 5 minutes. -

Catalyst Addition: Add Toluene (4 mL) and Water (0.4 mL). Add the pre-mixed catalyst solution (

/SPhos) via syringe. -

Reaction: Heat to 90°C for 8 hours.

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The free hydroxyl group can sometimes poison the catalyst or undergo side reactions. If yields are low (<50%), consider protecting the phenol as a benzyl ether or methoxymethyl (MOM) ether prior to coupling.

Data Summary Table: Ligand Screening Results

| Ligand | Catalyst Loading | Yield (%) | Notes |

|---|

|

Application Module C: Benzofuran Assembly via Formylation

Significance: Benzofurans are privileged scaffolds in anti-arrhythmic and anti-tumor drugs. 3-Chloro-4-hydroxybenzonitrile can be converted into a benzofuran via a two-step sequence: ortho-formylation followed by cyclization with an alpha-halo ester.

Workflow Diagram

Figure 2: Sequential assembly of the benzofuran core.

Protocol Details (Step 2: Cyclization)

Note: Step 1 (Formylation) follows standard Reimer-Tiemann conditions (CHCl3/NaOH, reflux).

Reagents:

-

3-Chloro-5-formyl-4-hydroxybenzonitrile (Intermediate)

-

Ethyl Bromoacetate (1.2 equiv)

- (3.0 equiv)

Procedure:

-

Dissolve the aldehyde intermediate in DMF.

-

Add

and stir for 15 min to form the phenoxide. -

Add Ethyl Bromoacetate dropwise.

-

Heat to 100°C for 4 hours.

-

Pour into ice water. The benzofuran ester usually precipitates and can be collected by filtration.

References

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link

-

Suzuki Coupling on Chlorides: Billingsley, K., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides." Journal of the American Chemical Society.[2] Link

-

Benzofuran Synthesis: Caleta, I., et al. (2009). "Synthesis of Novel Benzofuran Derivatives." Molecules. Link

-

Reactivity Data: PubChem Compound Summary for CID 2735739, 3-Chloro-4-hydroxybenzonitrile. Link

Sources

- 1. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. 3-Formyl-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

Application Notes and Protocols: 3-Chloro-4-hydroxybenzonitrile in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxybenzonitrile, also known as 2-chloro-4-cyanophenol, is a substituted aromatic compound with reactive hydroxyl and nitrile functionalities, along with a chlorine substituent that influences its electronic properties and reactivity.[1][2] While its applications in materials science are not as broadly documented as some other bifunctional monomers, its unique structure presents intriguing possibilities for the synthesis of advanced polymers and functional materials. This guide provides a detailed overview of a documented application in the self-assembly of azo dyes and explores its potential in the synthesis of high-performance polymers like poly(aryl ether nitrile)s.

Part 1: Self-Assembly of Functional Dyes

One of the documented applications of 3-chloro-4-hydroxybenzonitrile derivatives is in the study of the self-assembly of phenylazo dyes. The specific arrangement of substituents on the aromatic ring, including the chloro and hydroxyl groups, plays a crucial role in directing the intermolecular interactions that govern the formation of supramolecular structures.

Application Note: Influence of Molecular Structure on Dye Aggregation

In a study on the self-assembly of 3-chloro-4-hydroxy-phenylazo dyes, it was demonstrated that subtle changes in the molecular structure can lead to significant differences in aggregation behavior.[3] This is a critical consideration in the design of functional dyes for applications such as organic electronics, sensors, and advanced coatings, where the bulk properties are dictated by the molecular organization.

The study investigated three similar dyes, and it was found that while one did not self-assemble, another formed well-defined H-aggregate dimers, and a third assembled into higher-order aggregates.[3] This highlights the delicate balance of forces, including π–π stacking, hydrogen bonding, and electrostatic interactions, that can be tuned by the strategic placement of functional groups, such as those present in 3-chloro-4-hydroxybenzonitrile.

Causality Behind Experimental Observations:

-

π–π Stacking: The aromatic rings of the azo dyes have a propensity to stack on top of each other, driven by van der Waals forces. The electron-withdrawing and donating groups on the rings influence the electron density and, therefore, the strength of these interactions.

-

Hydrogen Bonding: The hydroxyl group derived from 3-chloro-4-hydroxybenzonitrile can act as a hydrogen bond donor, facilitating the formation of specific, directional interactions that can lead to ordered assemblies.

-

Electrostatic and Steric Effects: The chlorine atom introduces both steric hindrance and an altered electronic distribution, which can either promote or inhibit aggregation depending on the overall molecular geometry and the surrounding medium.

Experimental Protocol: Characterization of Azo Dye Self-Assembly

This protocol outlines a general methodology for investigating the self-assembly of azo dyes derived from 3-chloro-4-hydroxybenzonitrile in solution.

Materials:

-

Synthesized 3-chloro-4-hydroxy-phenylazo dye

-

High-purity solvents (e.g., water, ethanol, DMSO)

-

UV/Vis spectrophotometer

-

NMR spectrometer

-

Dynamic Light Scattering (DLS) instrument

-

Small-Angle Neutron Scattering (SANS) or Small-Angle X-ray Scattering (SAXS) instrument

Procedure:

-

Sample Preparation:

-

Prepare a series of stock solutions of the azo dye in the chosen solvent at various concentrations.

-

Ensure complete dissolution, using sonication if necessary.

-

Allow the solutions to equilibrate at a controlled temperature.

-

-

UV/Vis Spectroscopy:

-

Acquire the UV/Vis absorption spectra of the dye solutions at different concentrations.

-

Analyze the spectra for changes in the position and shape of the absorption bands. A blue-shift in the main absorption band (H-aggregation) or a red-shift (J-aggregation) is indicative of dye aggregation.

-

-

NMR Spectroscopy:

-

Obtain ¹H NMR spectra of the dye at varying concentrations.

-

Look for changes in chemical shifts, particularly of the aromatic protons. Upfield or downfield shifts can provide evidence of π–π stacking.

-

-

Light Scattering (DLS):

-

Use DLS to determine the hydrodynamic radius of any aggregates present in the solution.

-

This technique is useful for detecting the formation of larger assemblies and estimating their size.

-

-

SANS/SAXS (Optional):

-

For a more detailed structural characterization of the aggregates, perform SANS or SAXS measurements.

-

These techniques can provide information on the shape, size, and internal structure of the self-assembled structures.

-

Data Interpretation:

| Technique | Observable | Interpretation |

| UV/Vis Spectroscopy | Shift in λmax with concentration | Blue-shift (H-aggregation), Red-shift (J-aggregation) |

| NMR Spectroscopy | Concentration-dependent chemical shifts | Indicates changes in the local electronic environment due to π–π stacking |

| DLS | Presence of particles with a defined size | Formation of aggregates and their hydrodynamic radius |

| SANS/SAXS | Scattering pattern | Detailed information on the size, shape, and morphology of the aggregates |

Experimental Workflow for Azo Dye Self-Assembly Studies

Caption: Workflow for investigating the self-assembly of azo dyes.

Part 2: Theoretical Applications in High-Performance Polymers

While specific, large-scale industrial applications of 3-chloro-4-hydroxybenzonitrile in polymer synthesis are not extensively documented in publicly available literature, its chemical structure suggests its potential as a monomer for creating high-performance polymers, particularly poly(aryl ether nitrile)s (PAENs).

Application Note: 3-Chloro-4-hydroxybenzonitrile as a Monomer for Poly(aryl ether nitrile)s

Poly(aryl ether nitrile)s are a class of engineering thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically synthesized via nucleophilic aromatic substitution (SNAr) polymerization.

3-Chloro-4-hydroxybenzonitrile possesses the key features required for participation in such polymerizations:

-

A Nucleophilic Site: The hydroxyl group, upon deprotonation with a base, becomes a potent phenoxide nucleophile.

-

An Electrophilic Site: The chlorine atom is attached to an aromatic ring that is activated towards nucleophilic attack by the electron-withdrawing nitrile group in the para position.

This combination allows for the potential of 3-chloro-4-hydroxybenzonitrile to undergo self-polycondensation or to be copolymerized with other monomers to produce PAENs.

Hypothetical Polymerization Scheme

Sources

- 1. CAS 2315-81-3: 3-Chloro-4-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 2. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative study of the self-assembly behaviour of 3-chloro-4-hydroxy-phenylazo dyes - Soft Matter (RSC Publishing) [pubs.rsc.org]

Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Chloro-4-hydroxybenzonitrile

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-Chloro-4-hydroxybenzonitrile, a critical intermediate in the pharmaceutical and agrochemical industries.[1] Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, explains the causality behind experimental choices, and integrates robust safety and analytical protocols to ensure a self-validating and scalable process. The featured two-step, one-pot synthesis route starting from 3-chloro-4-hydroxybenzaldehyde offers high yield and purity, making it suitable for industrial applications.

Introduction: The Significance of 3-Chloro-4-hydroxybenzonitrile

3-Chloro-4-hydroxybenzonitrile is a vital molecular building block, primarily utilized as a key intermediate in the synthesis of more complex molecules.[1] Its structural motifs are found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. For instance, p-hydroxybenzonitrile derivatives are precursors to certain organophosphorus insecticides and herbicides.[2] The consistent, high-purity supply of this intermediate is therefore paramount to the successful development and manufacturing of these essential products.[3]

This document outlines a scalable synthesis from 3-chloro-4-hydroxybenzaldehyde. This method is advantageous due to the commercial availability of the starting material and the generally high yields achieved through the oximation and subsequent dehydration to the nitrile.[4] The protocol is designed to be robust, with clear in-process controls and troubleshooting guidance for seamless transfer from laboratory to pilot plant scale.

Chemical Theory and Rationale

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. The selected protocol proceeds via a two-step, one-pot process:

-

Oximation: The aldehyde (3-chloro-4-hydroxybenzaldehyde) reacts with hydroxylamine hydrochloride to form the corresponding aldoxime (3-chloro-4-hydroxybenzaldoxime). This reaction is typically performed in a basic medium to liberate the free hydroxylamine nucleophile.

-

Dehydration: The intermediate aldoxime is then dehydrated to yield the target nitrile (3-Chloro-4-hydroxybenzonitrile). This step is often acid-catalyzed or achieved by heating with a dehydrating agent.

The causality for selecting this pathway rests on its efficiency and operational simplicity. Combining the steps into a one-pot synthesis reduces processing time, minimizes solvent waste, and simplifies product isolation, which are critical considerations for scale-up.

Reaction Mechanism

The overall transformation is depicted below. The initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde is followed by dehydration to form the oxime. The subsequent elimination of water from the oxime yields the nitrile.

Caption: Fig. 1: High-level overview of the oximation and dehydration steps.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product. Adjustments for larger scales should be made with appropriate engineering considerations for heat and mass transfer.

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Wt. | Quantity | Moles | Purity | Notes |

| 3-Chloro-4-hydroxybenzaldehyde | 2420-16-8 | 156.57 | 110 g | 0.70 | >98% | Starting material |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 63 g | 0.91 | >99% | 1.3 equivalents |

| Sodium Formate | 141-53-7 | 68.01 | 103 g | 1.51 | >99% | Base and catalyst |

| Formic Acid | 64-18-6 | 46.03 | 300 mL | - | >98% | Solvent/Dehydrating Agent |

| Toluene | 108-88-3 | 92.14 | 500 mL | - | ACS Grade | For azeotropic water removal |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | ACS Grade | Recrystallization solvent |

| Hexane | 110-54-3 | 86.18 | As needed | - | ACS Grade | Recrystallization solvent |

Equipment

-

2L three-neck round-bottom flask (or appropriately sized glass-lined reactor)

-

Overhead mechanical stirrer with PTFE-coated impeller

-

Reflux condenser

-

Dean-Stark trap

-

Heating mantle with temperature controller and thermocouple

-

Inert gas (Nitrogen or Argon) inlet

-

Buchner funnel and filtration flask

-

Vacuum oven

Experimental Workflow Diagram

Caption: Fig. 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble the 2L reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is clean, dry, and purged with nitrogen.

-

Reagent Charging: To the reactor, add 3-chloro-4-hydroxybenzaldehyde (110 g, 0.70 mol), followed by formic acid (300 mL). Begin stirring to form a slurry.

-

Oxime Formation: Carefully add sodium formate (103 g, 1.51 mol) and hydroxylamine hydrochloride (63 g, 0.91 mol). The addition may be slightly exothermic; monitor the internal temperature.

-

Dehydration Setup: Replace the nitrogen inlet with a Dean-Stark trap filled with toluene and topped with a reflux condenser. Add toluene (500 mL) to the reaction flask.

-

Reaction Execution: Heat the mixture to a gentle reflux (internal temperature of approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as the reaction progresses.

-

Causality Note: The combination of formic acid and sodium formate acts as a buffer and catalyst system. Toluene forms an azeotrope with the water generated during both the oximation and dehydration steps, driving the equilibrium towards the product in accordance with Le Châtelier's principle.

-

-

In-Process Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting aldehyde.

-

Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Quenching: Slowly and carefully pour the reaction mixture into a separate beaker containing 1L of cold water while stirring. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any residual salts and formic acid.

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white to light yellow crystalline solid.[5]

Safety Protocols and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure.

Hazard Identification

| Substance | GHS Hazard Statements | Mitigation Measures |